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molecular formula C11H12O2 B8437380 3-Cyclobutyl-2-hydroxybenzaldehyde

3-Cyclobutyl-2-hydroxybenzaldehyde

Cat. No. B8437380
M. Wt: 176.21 g/mol
InChI Key: QKIHQZJUUZHFEE-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

1-cyclobutyl-2-methoxymethoxybenzene (1.18 g) was dissolved in tetrahydrofuran (11 mL), and a 1.01M s-butyllithium-cyclohexane solution (8.7 mL) was added to the solution at −60° C. over 15 minutes under an argon gas flow, and then the mixture was stirred for 2 hours. N,N-dimethylformamide (0.90 mL) was added and the mixture was stirred at the same temperature for 2 hours. 4N hydrochloric acid (15 mL) was added at room temperature, and then the mixture was stirred at 60° C. for 20 hours. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=20:1) to obtain the title compound (0.95 g) as a colorless oily substance.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
s-butyllithium cyclohexane
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:11]COC)[CH2:4][CH2:3][CH2:2]1.C([Li])(CC)C.C1CCCCC1.CN(C)[CH:28]=[O:29].Cl>O1CCCC1>[CH:1]1([C:5]2[C:6]([OH:11])=[C:7]([CH:8]=[CH:9][CH:10]=2)[CH:28]=[O:29])[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C1(CCC1)C1=C(C=CC=C1)OCOC
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
s-butyllithium cyclohexane
Quantity
8.7 mL
Type
reactant
Smiles
C(C)(CC)[Li].C1CCCCC1
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCC1)C=1C(=C(C=O)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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